5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione is an organic compound that belongs to the class of dithiolethiones. This compound is characterized by the presence of a 1,2-dithiole-3-thione ring substituted with a 4-ethylphenyl group. Dithiolethiones are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-ethylphenyl isothiocyanate with a suitable dithiole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation. It also affects signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one: This compound contains a similar 4-ethylphenyl group but differs in its core structure.
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: Another compound with a 4-ethylphenyl group, used in photodynamic therapy
Uniqueness
5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiolethione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
918503-90-9 |
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Molecular Formula |
C11H10S3 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
5-(4-ethylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C11H10S3/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3 |
InChI Key |
RQALHIVCEHIJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=S)SS2 |
Origin of Product |
United States |
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